molecular formula C19H17NO2S B2971707 4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 866153-57-3

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2971707
CAS No.: 866153-57-3
M. Wt: 323.41
InChI Key: JONBBPQGPSYTAT-UHFFFAOYSA-N
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Description

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a 4-methylphenoxy group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of 4-methylphenoxybenzoyl chloride: This can be achieved by reacting 4-methylphenol with benzoyl chloride in the presence of a base such as pyridine.

    Amidation Reaction: The 4-methylphenoxybenzoyl chloride is then reacted with thiophen-2-ylmethylamine in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenoxy)-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the 4-methylphenoxy and thiophen-2-ylmethyl groups, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-14-4-8-16(9-5-14)22-17-10-6-15(7-11-17)19(21)20-13-18-3-2-12-23-18/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONBBPQGPSYTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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